molecular formula C18H36O6 B12662374 6-Dodecyl-alpha-D-glucose CAS No. 93894-01-0

6-Dodecyl-alpha-D-glucose

Cat. No.: B12662374
CAS No.: 93894-01-0
M. Wt: 348.5 g/mol
InChI Key: LJDHDYWWZFOXAJ-FCLCVJBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Dodecyl-alpha-D-glucose is a long-chain alkyl glucoside, which is a type of non-ionic surfactant. These compounds are known for their amphipathic nature, meaning they contain both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This unique structure allows them to be used in a variety of applications, including cleaning products, food and cosmetic ingredients, drug carriers, and solvents for membrane proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Dodecyl-alpha-D-glucose typically involves the reaction of glucose with a long-chain alcohol, such as dodecanol. This process can be catalyzed by enzymes like β-glucosidase in non-aqueous reaction systems, including organic solvents and ionic liquids . The reaction conditions often include a temperature of around 30°C and the presence of co-solvents to enhance the miscibility of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar enzymatic processes but on a larger scale. The use of engineered enzymes and optimized reaction conditions can improve yield and efficiency. The separation and purification of the product are crucial steps to ensure the quality and purity of the final compound .

Chemical Reactions Analysis

Types of Reactions

6-Dodecyl-alpha-D-glucose can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of gluconic acid derivatives, while reduction can yield various alcohols .

Scientific Research Applications

6-Dodecyl-alpha-D-glucose has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate drugs.

    Industry: Utilized in the formulation of cleaning products, cosmetics, and food additives

Mechanism of Action

The mechanism of action of 6-Dodecyl-alpha-D-glucose primarily involves its surfactant properties. The compound can reduce surface tension and form micelles, which can encapsulate hydrophobic molecules. This property is particularly useful in drug delivery, where the compound can enhance the solubility and bioavailability of poorly soluble drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its longer alkyl chain, which can enhance its surfactant properties and make it more effective in certain applications. The longer chain can also improve the compound’s ability to form stable micelles, which is beneficial in drug delivery and other applications .

Properties

CAS No.

93894-01-0

Molecular Formula

C18H36O6

Molecular Weight

348.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-6-(1-hydroxytridecyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-13(19)17-15(21)14(20)16(22)18(23)24-17/h13-23H,2-12H2,1H3/t13?,14-,15-,16+,17+,18-/m0/s1

InChI Key

LJDHDYWWZFOXAJ-FCLCVJBYSA-N

Isomeric SMILES

CCCCCCCCCCCCC([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCC(C1C(C(C(C(O1)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.